molecular formula C9H9N3OS B2369896 9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 306979-12-4

9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2369896
CAS No.: 306979-12-4
M. Wt: 207.25
InChI Key: WGAWPEDAJWIZPM-UHFFFAOYSA-N
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Description

9-Methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a fused pyrido-triazinone core. Its structure includes a methyl group at position 9 and a methylsulfanyl (SMe) group at position 2.

Properties

IUPAC Name

9-methyl-2-methylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-6-4-3-5-12-7(6)10-8(14-2)11-9(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAWPEDAJWIZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound belonging to the pyridotriazine family. Its unique structure, characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core with methyl and sulfanyl groups, makes it a subject of interest in medicinal chemistry and pharmacology. This compound exhibits notable biological activities that warrant detailed exploration.

  • Molecular Formula : C10H10N4OS
  • Molecular Weight : Approximately 226.28 g/mol
  • Structural Features :
    • Pyrido[1,2-a][1,3,5]triazin-4-one core
    • Methyl and methylsulfanyl substituents

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This inhibition prevents substrate interaction and subsequent catalytic action. The biological pathways affected depend on the specific targets being studied, which may include enzymes involved in metabolic processes or signaling pathways relevant to disease mechanisms .

Anticancer Activity

Studies have shown that derivatives of pyridotriazines exhibit significant anticancer properties. For instance:

  • Case Study : A derivative similar to this compound demonstrated significant cytotoxicity against human colon adenocarcinoma cell lines (HT-29 and LS180) at concentrations ranging from 10–100 µM. The mechanism involved cell cycle arrest and modulation of protein expression associated with proliferation .

Antimicrobial Properties

The compound's structural features contribute to its potential antimicrobial activity. Various thiazole and pyridotriazine derivatives have shown moderate to good antimicrobial effects against a range of pathogens .

The mechanism of action for this compound may involve:

  • Binding to Enzymes : Inhibiting or modulating the activity of enzymes involved in critical biological processes.
  • Interacting with DNA/RNA : Affecting gene expression or replication through binding to nucleic acids.
  • Modulating Signaling Pathways : Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis .

Summary of Biological Activities

Activity TypeTarget Cells/OrganismsConcentration RangeObservations
Enzyme InhibitionVarious metabolic enzymesNot specifiedInhibition of substrate interaction
Anticancer ActivityHT-29 and LS180 cell lines10–100 µMSignificant decrease in proliferation
Antimicrobial ActivityVarious pathogensNot specifiedModerate to good antimicrobial effects

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrido Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of Methyl Group : Methylation using agents like methyl iodide.
  • Attachment of Sulfanyl Group : Utilizing suitable reagents to introduce the sulfanyl moiety.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s core and substituent positions are critical for comparison. Key analogs include:

Core Structure Substituents (Positions) Key Features References
Pyrido[1,2-a][1,3,5]triazin-4-one 9-methyl, 2-methylsulfanyl Sulfur-containing, compact substituents
Pyrido[1,2-a]pyrimidin-4-one 2-(3-fluoro-4-methoxyphenyl), 7-tetrahydropyridinyl Bulky aryl and heterocyclic groups, fluorine for metabolic stability
Pyrido[1,2-a]pyrimidin-4-one 3-[2-(piperidinyl)ethyl], 6-fluoro-benzisoxazolyl Extended aromatic systems, fluorine for lipophilicity
Pyrido[1,2-a][1,3,5]triazin-4-one 2-dipropylamino, 8-methyl Amino substituents enhancing polarity

Key Observations :

  • Electron Effects : The methylsulfanyl group in the target compound offers moderate electron donation compared to electron-withdrawing groups (e.g., fluorine in ’s analogs) .
  • Polarity: Amino-substituted analogs (e.g., 2-dipropylamino in ) exhibit higher polarity than the target compound, which may influence solubility and bioavailability .

Physicochemical Properties

Spectral and molecular data from analogs provide indirect insights:

Compound (Reference) Molecular Weight (MS m/z) Notable Spectral Data (NMR δ, ppm)
Target Compound (Inferred) ~248 (M+) Expected SMe δ ~13–16 (¹³C); aromatic ~120–160
2-Dipropylamino-8-methyl analog (4c6) 232 (M+) DMSO-d6: 161.60 (C=O), 12.95–41.70 (alkyl)
Fluorinated pyrimidinone ~380–420 (Estimated) Fluorine δ ~-110 to -120 (¹⁹F, NMR)

Key Differences :

  • The target compound’s sulfur atom increases molecular weight compared to amino-substituted analogs .
  • Fluorinated analogs () exhibit distinct ¹⁹F NMR signals and enhanced metabolic stability due to C-F bonds .

Preparation Methods

Core Cyclization Strategies

The pyrido[1,2-a]triazin-4-one scaffold is typically constructed via cyclocondensation reactions. A foundational method involves the reaction of 5-aminopyridine derivatives with ethoxycarbonyl isothiocyanate, followed by base-mediated cyclization. For example, 5-amino-2-methylpyridine reacts with ethoxycarbonyl isothiocyanate in tetrahydrofuran (THF) at 0°C to form an intermediate thiourea, which undergoes cyclization under microwave irradiation (100°C, 5 min) to yield the triazinone core. Subsequent S-methylation using methyl iodide (MeI) in ethanol with sodium hydroxide (NaOH) introduces the methylsulfanyl group.

Key Reaction Conditions:

  • Solvent: THF or ethyl acetate
  • Temperature: 0°C (initial), 80–100°C (cyclization)
  • Base: NaOH (2N)
  • Yield: 71–77% for the one-pot sequence.

Alternative Routes via Chlorinated Intermediates

Patent literature describes the use of 4-chloro-triazine intermediates for functionalization. For instance, chlorination of the triazinone core with phosphorus oxychloride (POCl₃) at 110°C for 3 hours generates a reactive chloride, which is displaced by methanethiolate ions (CH₃S⁻) to install the methylsulfanyl group. This method, however, requires stringent control of POCl₃ stoichiometry (10 equivalents) and purification via silica gel chromatography.

Microwave-Assisted One-Pot Synthesis

Sequential One-Pot Methodology

Recent advances leverage microwave dielectric heating to streamline synthesis. A sequential one-pot protocol combines thiourea formation, cyclization, and methylation in a single vessel:

  • Thiourea Formation: 5-Amino-2-methylpyridine reacts with ethoxycarbonyl isothiocyanate in THF at 0°C.
  • Cyclization: Microwave irradiation (100°C, 5 min) induces ring closure.
  • Methylation: Addition of MeI at room temperature (15 min) completes the synthesis.

Advantages:

  • Elimination of intermediate purification.
  • Reaction time reduced from hours to <30 minutes.
  • Gram-scale feasibility with yields exceeding 75%.

Solvent and Base Optimization

The choice of solvent critically impacts yield. THF outperforms ethyl acetate due to superior solubility of intermediates. Similarly, aqueous NaOH (2N) proves more effective than methanolic ammonia for deprotonation during cyclization.

Comparative Analysis of Synthetic Routes

The table below contrasts traditional and microwave-assisted methods:

Parameter Traditional Method Microwave Method
Reaction Time 6–8 hours 20–30 minutes
Intermediate Purification Required (chromatography) Not required
Yield 60–65% 71–77%
Scalability Limited by POCl₃ handling Demonstrated at 2g scale
Energy Efficiency Low (reflux conditions) High (microwave-specific heating)

Challenges and Mitigation Strategies

Byproduct Formation

Excessive POCl₃ in chlorination steps generates phosphorylated byproducts. Mitigation includes using freshly distilled POCl₃ and stoichiometric control.

Purification Difficulties

The final compound’s low solubility in polar solvents complicates isolation. Acidification (pH <5) followed by cold-water precipitation yields pure product without chromatography.

Q & A

Basic: What synthetic methodologies are employed to prepare 9-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the pyrido[1,2-a][1,3,5]triazin-4-one core via cyclization of 2-aminopyridine derivatives with appropriate reagents (e.g., alkyl anhydrides or carbonyl sources) under reflux conditions .
  • Step 2: Introduction of the methylsulfanyl group via nucleophilic displacement or thiolation reactions. For example, methylsulfanyl groups can be introduced using N-benzyloxycarbonyl-2,2,2-trifluoroacetimidoyl chloride under controlled conditions .
  • Purification: Recrystallization from acetonitrile or similar solvents to achieve >90% purity .

Advanced: How can reaction conditions be optimized for Suzuki cross-coupling at the 7-position of the pyrido-triazinone core?

Answer:
Optimizing Suzuki coupling for biaryl derivatives involves:

  • Catalyst system: Use of Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (5:1 v/v) at reflux .
  • Substrate preparation: Pre-functionalize the core with an iodide or bromide at the 7-position to enhance reactivity .
  • Temperature and time: Maintain reflux (100–110°C) for 4–6 hours to achieve yields >70% .
  • Post-reaction workup: Column chromatography or recrystallization to isolate biaryl derivatives (e.g., 7-(3’-thiophenyl) analogs) .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR: Identify substituent environments (e.g., methylsulfanyl at δ ~2.29 ppm; pyridine protons at δ 6.85–8.50 ppm) .
  • IR spectroscopy: Detect carbonyl (>C=O) stretching at ~1716 cm⁻¹ and C=N vibrations at ~1645 cm⁻¹ .
  • Mass spectrometry (MS): Confirm molecular weight (e.g., m/z = 218 for the base structure) and fragmentation patterns .

Advanced: How can structural modifications enhance DNA intercalation potential?

Answer:
Design strategies for improved intercalation:

  • Planar substituents: Introduce aromatic/heteroaromatic groups at the 2- or 7-positions to enhance co-planarity with DNA base pairs (e.g., 7-(3’-furanyl) derivatives) .
  • Substituent polarity: Replace methylsulfanyl with amino or hydroxyl groups to modulate electrostatic interactions .
  • Validation: Use UV-Vis hypochromicity assays or computational docking to assess intercalation efficiency .

Advanced: How to resolve contradictions in biological activity data across analogs?

Answer:
Address discrepancies through:

  • Structure-activity relationship (SAR) studies: Systematically vary substituents (e.g., alkyl vs. aryl groups) and correlate with bioactivity .
  • Pharmacokinetic profiling: Evaluate metabolic stability (e.g., cytochrome P450 assays) to identify confounding factors .
  • Target validation: Use knockout cell lines or competitive binding assays to confirm target specificity .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Recrystallization: Use acetonitrile or ethanol to achieve high-purity crystalline products (melting points: 112–196°C) .
  • Column chromatography: Employ silica gel with ethyl acetate/hexane gradients for polar derivatives (e.g., 7-iodo analogs) .

Advanced: What mechanistic insights govern nucleophilic displacement of the methylsulfanyl group?

Answer:

  • Kinetic studies: Monitor reaction progress via HPLC to determine rate constants under varying pH and solvent conditions .
  • Isotope labeling: Use ³⁵S-labeled methylsulfanyl groups to track displacement pathways .
  • Computational modeling: Density functional theory (DFT) calculations predict transition states and regioselectivity .

Advanced: How to design analogs with improved catalytic activity in metal-free reactions?

Answer:

  • Chalcogenation strategies: Incorporate thiol/selenol groups at the 3-position via iodine-mediated radical coupling under mild conditions .
  • Solvent optimization: Use DMF or DMSO to stabilize intermediates and enhance yields (up to 95%) .
  • Gram-scale synthesis: Validate scalability using continuous-flow reactors .

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